(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
Brand Name:
Vulcanchem
CAS No.:
102571-37-9
VCID:
VC20840395
InChI:
InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1
SMILES:
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]
Molecular Formula:
C17H28IN3OS
Molecular Weight:
449.4 g/mol
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
CAS No.: 102571-37-9
Cat. No.: VC20840395
Molecular Formula: C17H28IN3OS
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102571-37-9 |
|---|---|
| Molecular Formula | C17H28IN3OS |
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | 2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide |
| Standard InChI | InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | BCMUOJDUDQXYSQ-UHFFFAOYSA-M |
| SMILES | CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
| Canonical SMILES | CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator